molecular formula C16H20N2OS B502389 N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide

N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide

Cat. No.: B502389
M. Wt: 288.4g/mol
InChI Key: BJVGUPWGSMOYHH-UHFFFAOYSA-N
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Description

N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide is an organic compound with the molecular formula C16H20N2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thienylmethylamine: This step involves the reaction of 5-methyl-2-thiophenemethanol with an amine to form the thienylmethylamine.

    Coupling with the phenyl ring: The thienylmethylamine is then coupled with a 4-nitrophenylbutanamide derivative under reductive conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are typical.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The phenyl ring may also play a role in binding to target proteins, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)butanamide
  • N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)acetamide

Uniqueness

N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4g/mol

IUPAC Name

N-[4-[(5-methylthiophen-2-yl)methylamino]phenyl]butanamide

InChI

InChI=1S/C16H20N2OS/c1-3-4-16(19)18-14-8-6-13(7-9-14)17-11-15-10-5-12(2)20-15/h5-10,17H,3-4,11H2,1-2H3,(H,18,19)

InChI Key

BJVGUPWGSMOYHH-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(S2)C

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(S2)C

solubility

43.3 [ug/mL]

Origin of Product

United States

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